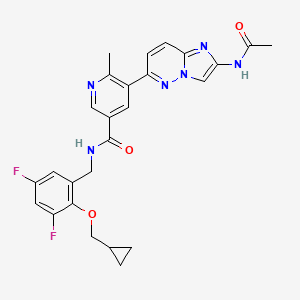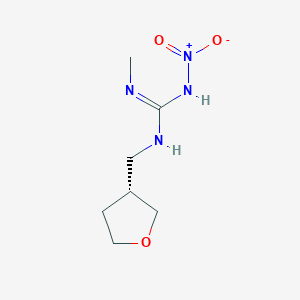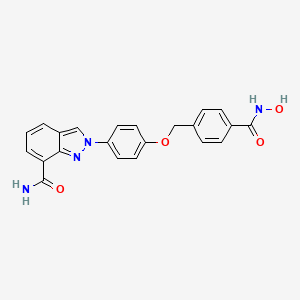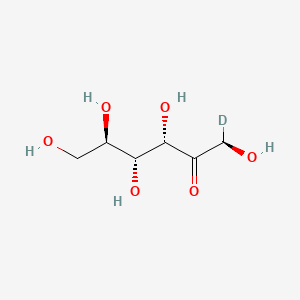
(-)-Ketoconazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Ketoconazole-d3: is a deuterated form of ketoconazole, a synthetic antifungal medication used to treat a variety of fungal infections. The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification is particularly useful in scientific research and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ketoconazole-d3 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Ketoconazole-d3 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry:
Isotope Labeling: (-)-Ketoconazole-d3 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology:
Metabolic Studies: The deuterated form is used to study the metabolism of ketoconazole in biological systems, providing insights into its pharmacokinetics and pharmacodynamics.
Medicine:
Pharmacokinetic Studies: this compound is used in clinical research to study the absorption, distribution, metabolism, and excretion of ketoconazole, aiding in the development of more effective antifungal therapies.
Industry:
Drug Development: The compound is used in the pharmaceutical industry to develop new formulations and improve the stability and efficacy of antifungal medications.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Ketoconazole-d3 exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
Comparaison Avec Des Composés Similaires
Ketoconazole: The non-deuterated form of the compound, widely used as an antifungal medication.
Itraconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a broader spectrum of activity and different pharmacokinetic profile.
Uniqueness: (-)-Ketoconazole-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in scientific research and pharmaceutical applications. The deuterium modification can lead to differences in metabolic pathways and pharmacokinetics, making it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C26H28Cl2N4O4 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3 |
Clé InChI |
XMAYWYJOQHXEEK-IXFOOOSBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)


![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)




![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)


![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)

